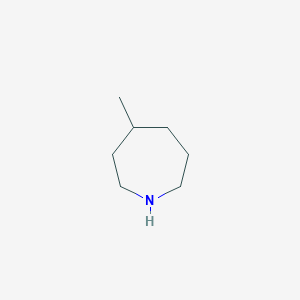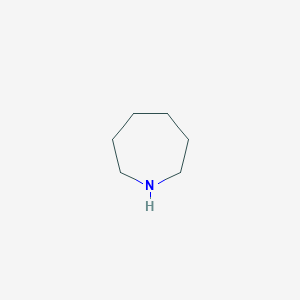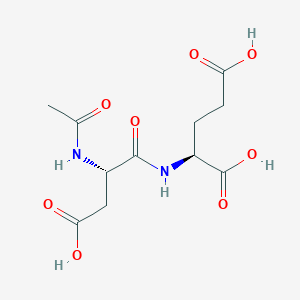![molecular formula C11H20N2O2 B121537 tert-Butyl-5-azaspiro[2.4]heptan-1-ylcarbamate CAS No. 150516-43-1](/img/structure/B121537.png)
tert-Butyl-5-azaspiro[2.4]heptan-1-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate: is a heterocyclic compound with the molecular formula C₁₁H₂₀N₂O₂. It is primarily used as a building block in organic synthesis and pharmaceutical research. The compound features a spirocyclic structure, which is a unique arrangement of atoms that can impart specific chemical properties and reactivity.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate is used as a building block in the synthesis of more complex molecules.
Catalysis: It can serve as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes.
Protein Binding: It can be used to study protein-ligand interactions.
Medicine:
Drug Development: tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate is explored as a potential lead compound in drug discovery.
Pharmacokinetics: Research includes studying its absorption, distribution, metabolism, and excretion in biological systems.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
Agriculture: It can be used in the synthesis of agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate typically begins with commercially available starting materials such as tert-butyl carbamate and 1,2-dibromoethane.
Reaction Steps:
Industrial Production Methods: The industrial production of tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Industrial methods may also include continuous flow synthesis and automated purification systems.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, depending on the reagents and conditions used.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Wirkmechanismus
The mechanism of action of tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can inhibit or activate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate
- tert-Butyl (S)- (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate
Comparison:
- Structural Differences: While these compounds share a similar spirocyclic core, they differ in the substituents attached to the spiro ring.
- Reactivity: The presence of different functional groups can influence their reactivity and the types of reactions they undergo.
- Applications: Each compound may have unique applications based on its specific chemical properties. For example, tert-Butyl (S)- (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate may be more suitable for certain biological studies due to its benzyl group.
Eigenschaften
IUPAC Name |
tert-butyl N-(5-azaspiro[2.4]heptan-2-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-8-6-11(8)4-5-12-7-11/h8,12H,4-7H2,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTHZUMWDMOWQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC12CCNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593522 |
Source


|
| Record name | tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150516-43-1 |
Source


|
| Record name | tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TERT-BUTYL 5-AZASPIRO[2.4]HEPTAN-1-YLCARBAMATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid](/img/structure/B121473.png)








